molecular formula C22H28N2O3 B2971081 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one CAS No. 1797129-50-0

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one

Cat. No.: B2971081
CAS No.: 1797129-50-0
M. Wt: 368.477
InChI Key: WTPQTFSUTKSSCK-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a 6-methylpyridin-2-yloxy group. The ethanone moiety is linked to a para-isopropyl-substituted phenoxy group.

Properties

IUPAC Name

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-16(2)18-7-9-19(10-8-18)26-15-22(25)24-13-11-20(12-14-24)27-21-6-4-5-17(3)23-21/h4-10,16,20H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPQTFSUTKSSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine and Phenoxy Groups

Compound BG16132 (1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one) shares the same phenoxy-ethanone and isopropylphenyl moiety but replaces the 6-methylpyridin-2-yloxy group with a 4-methoxybenzenesulfonyl group. This substitution increases molecular weight (431.5 g/mol vs. ~395.5 g/mol for the target compound) and introduces a sulfonyl group, likely enhancing polarity and hydrogen-bonding capacity .

Compound 6n ((R)-2-((4-benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one) features a thiazole ring and a benzoic acid substituent. The thiazole introduces aromatic heterocyclic character, which may improve metabolic stability compared to the target compound’s pyridinyloxy group. The carboxylic acid group in 6n enhances water solubility but reduces logP (predicted to be lower than the target’s logP of ~2.7) .

Chlorobenzoyl Analogue (2-[4-(4-chlorobenzoyl)phenoxy]-1-(piperidin-1-yl)ethan-1-one): The chlorobenzoyl group increases lipophilicity (logP ~3.5) compared to the isopropylphenoxy group in the target compound. This substitution may enhance membrane permeability but could reduce metabolic stability due to the electron-withdrawing chlorine atom .

Physicochemical and Pharmacokinetic Properties
Property Target Compound BG16132 6n Chlorobenzoyl Analog
Molecular Weight (g/mol) ~395.5 431.5 424.3 361.8
logP (Predicted) ~2.7 ~3.2 ~1.8 ~3.5
Hydrogen Bond Acceptors 6 7 8 5
Polar Surface Area (Ų) ~65 ~85 ~110 ~60
Key Substituents 6-MePyridinyloxy Methanesulfonyl Thiazole Chlorobenzoyl
  • Solubility : The target compound’s logSw (-2.998, inferred from ) suggests poor aqueous solubility, a limitation shared with BG16132 and the chlorobenzoyl analog. Thiazole-containing 6n may exhibit better solubility due to its ionizable carboxylic acid group.
  • Metabolic Stability : The 6-methylpyridin-2-yloxy group in the target compound may undergo oxidative metabolism, whereas sulfonyl or halogenated groups (e.g., BG16132, chlorobenzoyl analog) could resist degradation .

Optimization Strategies :

  • Introducing electron-donating groups (e.g., methoxy) on the phenyl ring to enhance metabolic stability.
  • Replacing the isopropyl group with a sulfonamide (as in ) to improve target affinity.

Biological Activity

The compound 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃
Molecular Weight305.39 g/mol
IUPAC Name1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its interactions with various receptors and enzymes.

  • Cholinesterase Inhibition : The compound has been studied for its inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission. Preliminary studies suggest it may possess selective inhibitory activity against butyrylcholinesterase (BChE), similar to other known inhibitors like physostigmine .
  • Antimicrobial Activity : There is evidence suggesting that derivatives of this compound may exhibit antimicrobial properties, particularly against gram-positive bacteria and certain fungi. Compounds with similar structural features have shown significant antibacterial and antifungal activities in vitro .
  • Neuroprotective Effects : Some studies have indicated that compounds with piperidine and pyridine moieties can provide neuroprotective effects, potentially through modulation of neurotransmitter systems involved in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : By inhibiting cholinesterase, the compound may enhance acetylcholine levels in synaptic clefts, which could improve cognitive functions and memory retention.
  • Receptor Modulation : The presence of the pyridine ring suggests potential interactions with various neurotransmitter receptors, which could mediate both excitatory and inhibitory signaling pathways in the nervous system.

Case Studies

Several studies have explored the biological activity of compounds structurally related to 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one:

  • Study on Cholinesterase Inhibition :
    • A recent study demonstrated that a related compound exhibited an IC50 value of 46.42 μM against BChE, indicating strong inhibitory potential . This suggests that modifications to the piperidine structure could enhance or diminish activity.
  • Antimicrobial Evaluation :
    • Another investigation revealed that derivatives showed significant antibacterial activity against Staphylococcus aureus at concentrations ranging from 62.5 to 250 μg/mL, highlighting the importance of substituents on the aromatic rings in determining efficacy .

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